molecular formula C8H7F2NO2 B2517281 2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)- CAS No. 1211536-22-9

2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)-

Cat. No.: B2517281
CAS No.: 1211536-22-9
M. Wt: 187.146
InChI Key: DLQXGKDFHQVJOP-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)- is a fluorinated derivative of picolinic acid (2-pyridinecarboxylic acid). The compound features a difluoroethyl (-CF₂CH₃) substituent at the 5-position of the pyridine ring.

Properties

IUPAC Name

5-(1,1-difluoroethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-8(9,10)5-2-3-6(7(12)13)11-4-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQXGKDFHQVJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Difluoroethylating Agents

A widely reported method involves introducing the 1,1-difluoroethyl group to pre-functionalized pyridine derivatives. For example, 5-bromo-2-pyridinecarboxylic acid undergoes nucleophilic substitution with 1,1-difluoroethyl lithium or Grignard reagents. This reaction typically requires:

  • Solvent : Tetrahydrofuran (THF) at −78°C to 0°C
  • Catalyst : Copper(I) iodide (5–10 mol%)
  • Yield : 55–68% after column chromatography

Key challenges include controlling regioselectivity and minimizing decarboxylation. Recent advances employ flow chemistry to enhance heat transfer and reduce side reactions in industrial settings.

Cyclization Strategies Incorporating Fluorinated Building Blocks

Hantzsch-Type Pyridine Synthesis with Difluoroacetone Derivatives

The Hantzsch pyridine synthesis has been adapted using 1,1-difluoroacetone as a fluorinated building block. A representative protocol involves:

Reagents :

  • 1,1-Difluoroacetone (1.2 equiv)
  • Ethyl acetoacetate (1.0 equiv)
  • Ammonium acetate (3.0 equiv)

Conditions :

  • Solvent: Ethanol/water (4:1)
  • Temperature: 80°C for 12 h
  • Yield: 42% (crude), improving to 62% after acid recrystallization

This method constructs the pyridine ring while simultaneously installing the difluoroethyl moiety.

[4+2] Cycloaddition with Fluorinated Dienophiles

Recent work demonstrates the use of 1,1-difluoroethyl acetylene in Diels-Alder reactions with azadienes:

$$
\text{Azadiene} + \text{CF}2\text{CH}2\text{C≡CH} \xrightarrow{\text{Cu(OTf)}2} \text{Pyridine intermediate} \xrightarrow{\text{KMnO}4} \text{5-(1,1-Difluoroethyl)-2-pyridinecarboxylic acid}
$$

Optimized conditions achieve 73% yield with >95% regioselectivity.

Late-Stage Fluorination Approaches

Deoxyfluorination of Hydroxyethyl Precursors

The Balz-Schiemann reaction has been modified for pyridine systems:

Step 1 : Diazotization of 5-(2-hydroxyethyl)-2-pyridinecarboxylic acid
Step 2 : Fluorination with pentafluoropyridine (PFP)
Conditions :

  • PFP (2.5 equiv), DIPEA (3.0 equiv), MeCN, 25°C, 6 h
  • Yield: 84% isolated

This method benefits from PFP's low cost (<$50/mol) and excellent functional group tolerance.

Direct C-H Difluoroethylation

Pioneering work in photoredox catalysis enables direct C-H fluorination:

$$
\text{2-Pyridinecarboxylic acid} \xrightarrow[\text{Ir(ppy)}3, \text{CF}2\text{Br}_2]{\text{Visible light}} \text{5-(1,1-Difluoroethyl)-2-pyridinecarboxylic acid}
$$

Key parameters:

  • Wavelength: 450 nm
  • Temperature: 25°C
  • Yield: 58% (NMR), 49% isolated

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patented continuous process (WO2022156789A1) achieves kilogram-scale production:

Reactor Design :

  • Microfluidic mixer (0.5 mm ID)
  • Residence time: 3.2 min
  • Temperature: 130°C

Performance Metrics :

  • Space-time yield: 2.1 kg·L⁻¹·h⁻¹
  • Purity: 99.2% (HPLC)
  • Annual capacity: 12 metric tons

Crystallization Optimization

Industrial purification employs anti-solvent crystallization:

Parameter Value
Solvent Ethyl acetate/Heptane
Anti-solvent ratio 1:3 (v/v)
Cooling rate 0.5°C/min
Final recovery 92%

This process eliminates column chromatography, reducing production costs by 37%.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Method Yield (%) Purity (%) Cost Index Scalability
Nucleophilic Substitution 68 98.5 1.8 Medium
Hantzsch Synthesis 62 97.2 2.1 High
Deoxyfluorination 84 99.1 1.2 High
Photoredox 49 95.8 3.4 Low

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex chemical structures.
  • Ligand in Coordination Chemistry : It acts as a ligand that can bind to metal ions, influencing their reactivity.

Biology

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Research : Ongoing investigations are exploring its potential as an anticancer agent due to its structural properties that may interact with biological targets.

Medicine

  • Pharmaceutical Intermediate : The compound is being researched for its role in drug development, particularly in the synthesis of new therapeutic agents.
  • Potential Drug Candidate : Preliminary studies indicate that it may have efficacy against certain diseases, warranting further investigation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of 2-pyridinecarboxylic acid, 5-(1,1-difluoroethyl)- against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated that several derivatives showed promising antibacterial activity comparable to standard antibiotics .

CompoundZone of Inhibition (mm)Activity Level
Derivative A15Moderate
Derivative B20High
Derivative C10Low

Case Study 2: Anticancer Potential

Research focused on the interaction of this compound with cancer cell lines demonstrated that certain derivatives inhibited cell proliferation significantly. The mechanism was attributed to the compound’s ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-pyridinecarboxylic acid, 5-(1,1-difluoroethyl)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The presence of the difluoroethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 2-pyridinecarboxylic acid, 5-(1,1-difluoroethyl)- and related compounds:

Compound Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Features
2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)- (Target) 5-(1,1-difluoroethyl) C₈H₇F₂NO₂ 187.15 (estimated) Electron-withdrawing CF₂CH₃ group enhances acidity and potential bioactivity.
2-Pyridinecarboxylic acid, 6-(4-chloro-2-fluoro-3-methoxyphenyl)- () 6-(4-chloro-2-fluoro-3-methoxyphenyl) C₁₄H₁₀ClFNO₃ 311.69 Bulky aromatic substituent; halogenated groups may improve binding affinity .
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid () 4-(2,4-difluorophenyl) C₁₂H₇F₂NO₂ 259.19 Difluorophenyl group increases lipophilicity and π-π stacking potential .
5-(4-Cyanophenyl)picolinic acid () 5-(4-cyanophenyl) C₁₃H₈N₂O₂ 236.22 Cyano group enhances polarity and reactivity in coupling reactions .
5-(Trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester () 5-(trifluoromethyl) C₉H₆F₃NO₂ 233.14 Trifluoromethyl group offers metabolic stability and strong electronegativity .
5-(tert-Butyl)picolinic acid () 5-(tert-butyl) C₁₀H₁₃NO₂ 179.22 Steric hindrance from tert-butyl group may reduce solubility .

Electronic and Functional Differences

  • Electron-Withdrawing Effects: The 1,1-difluoroethyl group in the target compound provides moderate electron withdrawal compared to trifluoromethyl () or cyano () groups. This affects the acidity of the carboxylic acid moiety and interactions with biological targets.
  • Bioactivity : Fluorinated analogs like 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid () are often explored in drug discovery due to enhanced binding to hydrophobic pockets in proteins. The target compound’s difluoroethyl group may mimic such interactions.

Research Findings and Trends

  • Binding Affinity : While direct data on the target compound are absent, ligands with fluorinated groups (e.g., ) show binding affinities near -7.5 kcal/mol in molecular docking studies with proteins like 3VF3. This suggests fluorinated pyridinecarboxylic acids are viable candidates for enzyme inhibition .

Biological Activity

2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)-, is a compound that has garnered attention in medicinal chemistry and agricultural applications due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C8H8F2N1O2
  • CAS Number : 1211536-22-9

The biological activity of 2-Pyridinecarboxylic acid derivatives often relates to their ability to interact with specific biological targets. The difluoroethyl group can enhance lipophilicity and influence the compound's interaction with cellular membranes and proteins.

Key Mechanisms:

  • Enzyme Inhibition : Compounds in this class have shown inhibitory effects on various enzymes, including alpha-amylase and carboxypeptidase A, which are crucial for carbohydrate metabolism and protein digestion, respectively .
  • Cytokine Modulation : Some studies have indicated that pyridinecarboxylic acids can modulate cytokine activity, particularly in immune responses. For instance, related compounds have been shown to block the activation of CD74 by D-dopachrome tautomerase (D-DT), suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities reported for 2-Pyridinecarboxylic acid derivatives:

Activity Effect Reference
Germination InhibitionInhibits seed germination in Brassica campestris at 5.0 x 10⁻⁴ M
Root Growth InhibitionSuppresses root growth at 3.0 x 10⁻⁴ M
Enzyme InhibitionStrongest inhibition towards alpha-amylase
Cytokine Activation BlockadeBlocks D-DT-induced activation of CD74

Study on Germination Inhibition

A study conducted on Brassica campestris demonstrated that several pyridinecarboxylic acid derivatives exhibited significant germination inhibition. Among these, the compound showed stronger inhibitory activity compared to traditional herbicides like 2,4-D . This suggests potential applications in agricultural herbicides.

Cytokine Modulation Study

Research published in 2023 identified that a related compound effectively blocked the activation of CD74 by D-DT with a remarkable selectivity ratio of 79-fold over MIF. This finding highlights the potential of pyridinecarboxylic acids in treating conditions associated with chronic inflammation .

Comparative Analysis with Similar Compounds

The unique positioning of the difluoroethyl group in this compound enhances its biological activity compared to other pyridinecarboxylic acids. The following table compares its activity with similar compounds:

Compound Germination Inhibition Enzyme Inhibition
2-Pyridinecarboxylic acid, 5-(1,1-difluoroethyl)-ModerateStrong
2-Pyridylacetic acidWeakModerate
3-Pyridinecarboxylic acidModerateWeak

Q & A

Q. Which analytical methods resolve degradation products under stressed conditions?

  • Methodology : Forced degradation (40°C/75% RH, 14 days) followed by UPLC-QTOF-MS identifies major degradation pathways: hydrolysis of the carboxylic acid to pyridine alcohols and oxidative defluorination. HILIC chromatography separates polar degradation products with ≤0.1% detection limits .

Q. Tables

Property Value Method Reference
LogP2.45 ± 0.15Shake-flask (pH 7.4)
Aqueous solubility0.12 mg/mL (25°C)HPLC-UV (λ = 254 nm)
Plasma protein binding89% (human)Equilibrium dialysis
HDAC8 inhibition (IC₅₀)0.45 µMFluorescence assay

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